3-Thiophenecarboxaldehyde,2-ethyl-(9ci)

Übersicht

Beschreibung

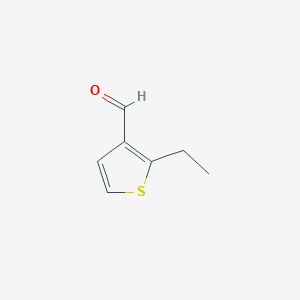

3-Thiophenecarboxaldehyde,2-ethyl-(9ci) is an organic compound with the molecular formula C7H8OS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an ethyl group at the second position and a formyl group at the third position on the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) can be achieved through several methods. One common approach involves the formylation of 2-ethylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Thiophenecarboxaldehyde,2-ethyl-(9ci) undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under appropriate conditions.

Major Products Formed

Oxidation: 2-Ethyl-3-thiophenecarboxylic acid.

Reduction: 2-Ethyl-3-hydroxymethylthiophene.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Thiophenecarboxaldehyde, 2-ethyl- (9ci), also known as 3-thienylcarboxaldehyde, is a compound with significant applications in various scientific fields, particularly in organic chemistry and medicinal research. This article explores its applications, synthesizing methods, and relevant case studies.

Synthesis of Organic Compounds

3-Thiophenecarboxaldehyde serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various derivatives, including:

- 4-substituted 2-thiophenesulfonamides : These compounds exhibit significant biological activity, particularly as inhibitors of carbonic anhydrase II, which is implicated in various diseases, including cancer .

- Acetal and ketal derivatives : These derivatives are essential in the synthesis of complex organic molecules and have been explored for their potential therapeutic effects .

Biological Studies

The compound has been employed in biological research to investigate the interactions between organoselenium and sulfur compounds. It helps identify volatile compounds formed during these interactions, contributing to our understanding of biochemical pathways and mechanisms .

Medicinal Chemistry

Research indicates that 3-thiophenecarboxaldehyde and its derivatives possess potential anticancer properties. For instance, certain synthesized analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These findings suggest that compounds derived from 3-thiophenecarboxaldehyde may serve as lead structures for developing new anticancer drugs .

Material Science

In material science, thiophene derivatives are explored for their electronic properties. The incorporation of 3-thiophenecarboxaldehyde into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics and sensors.

Case Study 1: Synthesis of Carbonic Anhydrase Inhibitors

A study published in the Journal of Medicinal Chemistry details the synthesis of a series of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde. These compounds were evaluated for their inhibitory activity against carbonic anhydrase II. The results showed that several derivatives inhibited the enzyme at concentrations lower than 10 nM, indicating their potential as therapeutic agents for conditions like glaucoma and epilepsy .

Case Study 2: Anticancer Activity Investigation

Research conducted on novel imine ligands derived from 3-thiophenecarboxaldehyde demonstrated promising anticancer activity. The synthesized ligands were tested against various cancer cell lines, showing significant cytotoxicity and potential mechanisms of action involving apoptosis induction .

Summary

3-Thiophenecarboxaldehyde, 2-ethyl-(9ci) is a compound with diverse applications ranging from organic synthesis to medicinal chemistry and material science. Its ability to serve as a precursor for biologically active compounds highlights its importance in drug discovery efforts. Ongoing research continues to unveil its potential therapeutic applications, particularly in oncology.

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for sulfonamides | Inhibits carbonic anhydrase II |

| Biological Studies | Interaction studies with organoselenium | Identifies volatile compounds |

| Medicinal Chemistry | Anticancer drug development | Cytotoxic effects on cancer cell lines |

| Material Science | Enhancing electronic properties in polymers | Improves conductivity and stability |

Wirkmechanismus

The mechanism of action of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects depending on the context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Ethyl-2-formylthiophene: Similar structure but with different substitution pattern.

2-Methyl-3-formylthiophene: Similar structure with a methyl group instead of an ethyl group.

2-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions

Uniqueness

3-Thiophenecarboxaldehyde,2-ethyl-(9ci) is unique due to the specific positioning of the ethyl and formyl groups on the thiophene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer |

156386-50-4 |

|---|---|

Molekularformel |

C7H8OS |

Molekulargewicht |

140.2 g/mol |

IUPAC-Name |

2-ethylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3 |

InChI-Schlüssel |

BZJVXWRAUTYFQJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CS1)C=O |

Kanonische SMILES |

CCC1=C(C=CS1)C=O |

Synonyme |

3-Thiophenecarboxaldehyde, 2-ethyl- (9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.